N-{2-[2-(aminomethyl)-1,3-thiazol-4-yl]ethyl}-2,2,2-trifluoroacetamide
Description
Properties
Molecular Formula |
C8H10F3N3OS |
|---|---|
Molecular Weight |
253.25 g/mol |
IUPAC Name |
N-[2-[2-(aminomethyl)-1,3-thiazol-4-yl]ethyl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C8H10F3N3OS/c9-8(10,11)7(15)13-2-1-5-4-16-6(3-12)14-5/h4H,1-3,12H2,(H,13,15) |
InChI Key |
LRLPXJXDJUAILM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(S1)CN)CCNC(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis typically follows a convergent approach involving:
- Coupling of a thiazolyl acetic acid derivative with an amine-containing intermediate.
- Use of coupling reagents to form amide bonds.
- Catalytic hydrogenation steps to reduce intermediates.
- Optional salt formation for purification and stabilization.
Detailed Stepwise Synthesis
Formation of the Amide Intermediate
A key intermediate, phenylmethyl N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]carbamate, can be synthesized by reacting a compound containing an aminomethyl-thiazole moiety with 2,2,2-trifluoroethyl acetamide derivatives in the presence of a coupling reagent and base. The coupling reagent facilitates amide bond formation between the carboxylic acid and amine functional groups.
- Reaction conditions: The coupling is typically performed at ambient temperature with bases such as organic amines or inorganic bases.
- Solvents: Commonly used solvents include tetrahydrofuran (THF), acetonitrile, or dimethylformamide (DMF).
- Coupling reagents: Carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and additives like 1-hydroxybenzotriazole (HOBt) are employed to improve yields and reduce side reactions.
Catalytic Hydrogenation
The intermediate amide is subjected to catalytic hydrogenation to reduce protecting groups or nitro substituents to amines.
- Catalysts: Palladium on carbon (Pd/C) is commonly used.
- Hydrogen pressure: Atmospheric pressure with a hydrogen balloon is sufficient.
- Solvents: Methanol or ethanol are typical solvents.
- Temperature: Room temperature or slightly elevated temperatures (20–30°C).
- Duration: Several hours until complete reduction is achieved.
Salt Formation and Purification
The free amine compound can be converted into its acid salt form (e.g., trifluoroacetate) to enhance stability and crystallinity.
- Acids used: Trifluoroacetic acid, hydrochloric acid, or methanesulfonic acid.
- Crystallization: Controlled cooling and solvent choice allow isolation of pure crystalline forms.
- Temperature: Crystallization is usually performed between 0°C and 30°C, with optimal purity achieved at 5–10°C.
Representative Reaction Scheme and Conditions
Research Discoveries and Process Improvements
Solvent Optimization
Base Selection
Summary Table of Key Preparation Parameters
| Parameter | Range/Value | Preferred Conditions | Effect on Outcome |
|---|---|---|---|
| Coupling solvent | THF, DMF, Acetonitrile | THF preferred | Solubility and reaction efficiency |
| Base | Organic or inorganic, or none | Triethylamine or none | Reaction rate and purity |
| Coupling time | 2–20 hours | 4–5 hours | Completion of amide bond formation |
| Hydrogenation catalyst | Pd/C | Standard 10% Pd/C | Complete reduction |
| Hydrogen pressure | Atmospheric | Balloon or low pressure | Safety and reaction control |
| Crystallization temp | 0–30°C | 5–10°C | Crystal purity and form |
| Yield | 50–90% (coupling) | Optimized conditions | Product purity and quantity |
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(aminomethyl)-1,3-thiazol-4-yl]ethyl}-2,2,2-trifluoroacetamide can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution can occur at the C-5 position of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Electrophilic substitution reactions often require the presence of a strong acid or Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amine .
Scientific Research Applications
N-{2-[2-(aminomethyl)-1,3-thiazol-4-yl]ethyl}-2,2,2-trifluoroacetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It can be used in the development of new materials with specific properties, such as enhanced thermal stability or resistance to chemical degradation
Mechanism of Action
The mechanism of action of N-{2-[2-(aminomethyl)-1,3-thiazol-4-yl]ethyl}-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The trifluoroacetamide group can enhance the compound’s binding affinity and selectivity for its target. The exact pathways involved depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structural Differences and Implications
Thiazol Substitutions: The aminomethyl group at position 2 of the thiazol in the target compound distinguishes it from Mirabegron (2-amino-thiazol) and chlorophenyl-substituted thiazols (). This substitution could enhance solubility and target interactions via hydrogen bonding .
Acetamide Modifications: The trifluoroacetamide group in the target compound improves metabolic stability compared to non-fluorinated analogs (e.g., Mirabegron’s acetamide) due to resistance to enzymatic hydrolysis .
Linker Variations :
Pharmacological and Physicochemical Properties
- Solubility: The aminomethyl group may confer better aqueous solubility than aryl-substituted thiazols (e.g., ) .
- Receptor Binding: Mirabegron’s beta-3 adrenergic activity is driven by its hydroxyethyl-phenyl side chain. The target compound’s trifluoroacetamide and aminomethyl-thiazol may shift selectivity toward other targets (e.g., kinases or proteases) .
Research and Development Trends
- Mirabegron () demonstrates the therapeutic relevance of thiazol-acetamide derivatives, validating their scaffold for drug discovery.
- Docking studies () on similar compounds (e.g., 9c) suggest that substituent positioning on the thiazol ring critically affects binding to enzymatic active sites .
- Fluorinated analogs () are prioritized for their enhanced stability and binding affinity, aligning with the target compound’s design .
Biological Activity
N-{2-[2-(aminomethyl)-1,3-thiazol-4-yl]ethyl}-2,2,2-trifluoroacetamide (CAS Number: 2060041-13-4) is a compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₈H₁₀F₃N₃OS, with a molecular weight of 253.25 g/mol. The structure features a thiazole ring which is known to contribute significantly to the biological activity of compounds.
Antimicrobial Activity
This compound belongs to a class of compounds known for their antimicrobial properties. Research indicates that derivatives containing the thiazole moiety exhibit significant antibacterial and antifungal activities. For instance:
- Antibacterial Activity : Compounds with similar thiazole structures have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria. A study highlighted that certain 1,3-thiadiazole derivatives showed promising activity against Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : The presence of halogen substituents in related compounds has been shown to enhance antifungal activity against pathogens such as Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) reported in the range of 32–42 μg/mL compared to standard antifungals like fluconazole .
The biological activity of thiazole derivatives is often attributed to their ability to interfere with microbial cell wall synthesis and disrupt metabolic pathways. The amine group in the compound may facilitate interactions with bacterial enzymes or receptors, leading to inhibition of growth or cell death.
Case Studies
Several studies have explored the biological activities of thiazole derivatives:
- Study on Antimicrobial Properties : A comprehensive review on 1,3-thiadiazole derivatives indicated that compounds bearing the thiazole ring exhibited varied degrees of antimicrobial activity. Some derivatives were found to be more effective than traditional antibiotics .
- Synergistic Effects : Research suggests that combining thiazole derivatives with other antimicrobial agents could enhance efficacy through synergistic effects. This approach may reduce toxicity while improving therapeutic outcomes .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₀F₃N₃OS |
| Molecular Weight | 253.25 g/mol |
| Antibacterial Activity | Effective against Gram-positive and Gram-negative bacteria |
| Antifungal Activity | Effective against Candida albicans and Aspergillus niger |
| MIC Range | 32–42 μg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
